molecular formula C22H27N3O3S B4724226 4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide

4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B4724226
M. Wt: 413.5 g/mol
InChI Key: HKXVLXYTPSWWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide, also known as BIS-1, is a novel small molecule inhibitor that has been synthesized for potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins that are critical for cancer cell survival and growth. By inhibiting HSP90, this compound disrupts the function of these other proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HSP90, it has been found to decrease the expression of several other proteins that are important for cancer cell survival and growth. This compound has also been shown to decrease the levels of several inflammatory cytokines, which are involved in promoting cancer growth and progression.

Advantages and Limitations for Lab Experiments

One advantage of 4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide is that it has shown promising results in preclinical studies, suggesting that it may be an effective cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the clinic.

Future Directions

There are several potential future directions for research on 4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide. One area of focus could be on optimizing the synthesis of the compound to improve its potency and selectivity. Another area of focus could be on further elucidating its mechanism of action, which could help identify other potential targets for cancer treatment. Additionally, future studies could focus on testing the efficacy of this compound in animal models and in clinical trials.

Scientific Research Applications

4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use as a cancer treatment. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

4-butoxy-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-4-5-14-28-19-12-6-16(7-13-19)21(27)25-22(29)24-18-10-8-17(9-11-18)23-20(26)15(2)3/h6-13,15H,4-5,14H2,1-3H3,(H,23,26)(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXVLXYTPSWWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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